![molecular formula C19H22N4 B5718991 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-888 or veliparib and is a PARP inhibitor. PARP inhibitors are a class of drugs that have shown promise in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy.
Mecanismo De Acción
ABT-888 works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. ABT-888 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the fact that cancer cells often have defects in DNA repair pathways, making them more vulnerable to PARP inhibition. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-888 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on ABT-888. One area of interest is the development of new PARP inhibitors with improved selectivity, potency, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibition, allowing for more personalized cancer therapy. Finally, there is also interest in exploring the potential use of PARP inhibitors like ABT-888 in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of ABT-888 involves several steps, starting with the reaction of 4-(dimethylamino)benzaldehyde with allylamine to form 1-allyl-4-(dimethylamino)benzylamine. This intermediate is then reacted with 2-aminobenzimidazole to yield 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine.
Aplicaciones Científicas De Investigación
ABT-888 has been extensively studied for its potential use in cancer treatment. PARP inhibitors like ABT-888 work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cancer cells with defects in DNA repair pathways are particularly vulnerable to PARP inhibition, making ABT-888 a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBULUZBRAMZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.